molecular formula C8H5NO8 B14139163 1H-pyrrole-2,3,4,5-tetracarboxylic acid CAS No. 954-18-7

1H-pyrrole-2,3,4,5-tetracarboxylic acid

Cat. No.: B14139163
CAS No.: 954-18-7
M. Wt: 243.13 g/mol
InChI Key: VRAMBVNDRDGAQP-UHFFFAOYSA-N
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Description

1H-Pyrrole-2,3,4,5-tetracarboxylic acid is a heterocyclic organic compound with the molecular formula C8H3NO8. It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom. This compound is notable for its four carboxylic acid groups attached to the pyrrole ring, making it highly functionalized and reactive.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrrole-2,3,4,5-tetracarboxylic acid can be synthesized through the oxidation of eumelanin degradation products. One common method involves the use of hydrogen peroxide (H2O2) as an oxidizing agent under controlled conditions. The reaction typically requires low concentrations of H2O2 (ranging from 1.9% to 12%) and short incubation times (15 to 60 minutes) to achieve the desired product .

Industrial Production Methods: The use of liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS) is essential for the purification and analysis of the compound .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrole-2,3,4,5-tetracarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1H-Pyrrole-2,3,4,5-tetracarboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1H-pyrrole-2,3,4,5-tetracarboxylic acid primarily involves its formation through the oxidation of eumelanin. The compound’s multiple carboxylic acid groups contribute to its reactivity and ability to participate in various chemical reactions. The exact molecular targets and pathways involved in its effects are still under investigation, but its role as an oxidation marker highlights its significance in forensic and analytical applications .

Comparison with Similar Compounds

Uniqueness: 1H-Pyrrole-2,3,4,5-tetracarboxylic acid is unique due to its four carboxylic acid groups, which provide higher functionality and reactivity compared to its tricarboxylic counterparts. This makes it a more sensitive marker for detecting oxidative processes and hair adulteration attempts .

Properties

CAS No.

954-18-7

Molecular Formula

C8H5NO8

Molecular Weight

243.13 g/mol

IUPAC Name

1H-pyrrole-2,3,4,5-tetracarboxylic acid

InChI

InChI=1S/C8H5NO8/c10-5(11)1-2(6(12)13)4(8(16)17)9-3(1)7(14)15/h9H,(H,10,11)(H,12,13)(H,14,15)(H,16,17)

InChI Key

VRAMBVNDRDGAQP-UHFFFAOYSA-N

Canonical SMILES

C1(=C(NC(=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O

Origin of Product

United States

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